3-Bromo-4-methyl-2-nitrobenzoic acid
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Overview
Description
3-Bromo-4-methyl-2-nitrobenzoic acid is a derivative of benzoic acid . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .
Synthesis Analysis
The compound has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It also participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . In another method, it is used as a key raw material in a novel telescopic process for synthesizing chlorantraniliprole .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-methyl-2-nitrobenzoic acid is CHBrNO. It has an average mass of 246.015 Da and a monoisotopic mass of 244.932358 Da .Chemical Reactions Analysis
The compound participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It is also used as a key raw material in the synthesis of chlorantraniliprole .Physical And Chemical Properties Analysis
The compound is a derivative of benzoic acid . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Synthesis of Complex Compounds
Solubility and Thermodynamic Studies
The solubility of 3-Bromo-4-methyl-2-nitrobenzoic acid and its derivatives in various solvents has been a subject of interest. Studies have determined its solubility in multiple organic solvents and analyzed the dissolution process's thermodynamics. These studies are critical for optimizing the purification processes of the compounds and understanding their dissolution behavior in different media (Yüfang Wu, Yanchao Di, Xiaolu Zhang, & Yanting Zhang, 2016).
Magnetic and Electronic Properties
The compound and its derivatives are used in studying magnetic and electronic properties. For instance, coordination complexes involving 4-methyl-3-nitrobenzoic acid have been synthesized and analyzed for their magnetic behaviors. These studies contribute to the understanding of magnetic materials and their potential applications (Jumei Tian, Bo Li, Xiaoying Zhang, Xiaolei Li, Xiaoliang Li, & Jingping Zhang, 2013).
Crystallography and Molecular Structure
Crystallographic studies using compounds like 3-Bromo-4-methyl-2-nitrobenzoic acid help in understanding the molecular structure, electronic structure, and molecular electrostatic potential of various compounds. These studies provide insights into the nature of intermolecular interactions and help in designing and synthesizing materials with desired properties (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019).
Stability and Purity Analysis
The stability and purity of 3-Bromo-4-methyl-2-nitrobenzoic acid and its derivatives are crucial for their practical applications. Techniques like high-performance liquid chromatography-ultraviolet (HPLC-UV) assays have been developed to establish stability, selectivity, and purity, ensuring the reliability of these compounds in various applications (Maria Betânia de Freitas, E. Lages, Isadora Marques Brum Gonçalves, R. B. de Oliveira, & C. D. Vianna-Soares, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-methyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFRBFOZDYWGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-2-nitrobenzoic acid |
Citations
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